REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([CH3:13])[C:10]([OH:12])=O)=[CH:4][CH:3]=1.CN(C(O[N:22]1N=N[C:24]2C=CC=C[C:23]1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CCN(C(C)C)C(C)C.C(N)C>CN(C=O)C>[CH2:23]([NH:22][C:10](=[O:12])[CH:9]([CH3:13])[CH2:8][C:5]1[CH:4]=[CH:3][C:2]([I:1])=[CH:7][CH:6]=1)[CH3:24] |f:1.2|
|
Name
|
|
Quantity
|
0.17 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)CC(C(=O)O)C
|
Name
|
|
Quantity
|
0.28 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
106 mg
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 12 h at rt
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
After that time, the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by HPLC (Waters Xbridge 5 μm; eluent A: water+0.3% NH4OH, eluent B: MeOH)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |